(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thiazolidinone ring with a pyrazole moiety, linked through a methylene bridge. The presence of a fluorobenzyl group adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Fluorobenzyl Group:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting the intermediate with thiourea and an appropriate aldehyde under reflux conditions.
Final Coupling: The final step involves coupling the pyrazole and thiazolidinone intermediates through a methylene bridge, typically using a Wittig reaction or a similar condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methylene bridge or the thiazolidinone ring, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Its structure suggests possible interactions with biological targets, which could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential pharmacological properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or inflammatory conditions.
Industry
In the industrial sector, the compound’s unique properties could be harnessed for the development of new materials with specific functionalities, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the thiazolidinone ring could interact with active sites through hydrogen bonding or hydrophobic interactions. The pyrazole moiety may contribute to the overall stability and specificity of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-[(3-{4-[(2-bromobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of the fluorobenzyl group in (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity and stability. This makes the compound unique and potentially more effective in its applications compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C29H24FN3O2S2 |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H24FN3O2S2/c1-2-16-32-28(34)26(37-29(32)36)17-22-18-33(23-9-4-3-5-10-23)31-27(22)20-12-14-24(15-13-20)35-19-21-8-6-7-11-25(21)30/h3-15,17-18H,2,16,19H2,1H3/b26-17- |
InChI Key |
NZMXRASPYUHQRL-ONUIUJJFSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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